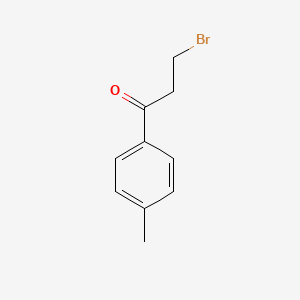

3-Bromo-1-(4-methylphenyl)propan-1-one

Description

3-Bromo-1-(4-methylphenyl)propan-1-one is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO (molecular weight: 227.10 g/mol). It features a propan-1-one backbone substituted with a bromine atom at the 3-position and a 4-methylphenyl group at the 1-position. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of psychoactive substances like cathinones . Its reactivity is influenced by the electron-withdrawing bromine atom and the methyl group on the aromatic ring, which modulate steric and electronic effects during chemical transformations.

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJUJJNWQVRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495496 | |

| Record name | 3-Bromo-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-09-1 | |

| Record name | 3-Bromo-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methylphenyl)propan-1-one typically involves the bromination of 4-methylpropiophenone. One common method is the reaction of 4-methylpropiophenone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Corresponding substituted products, such as 3-azido-1-(4-methylphenyl)propan-1-one.

Reduction: 3-Bromo-1-(4-methylphenyl)propan-1-ol.

Oxidation: 3-Bromo-1-(4-methylphenyl)propanoic acid.

Scientific Research Applications

3-Bromo-1-(4-methylphenyl)propan-1-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methylphenyl)propan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups on the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

a) 1-(4-Bromo-3-methylphenyl)propan-1-one

- Molecular formula : C₁₀H₁₁BrO (identical to the target compound).

- Structure : Bromine is located on the aromatic ring (4-position), while the methyl group is at the 3-position.

- Impact : The bromine’s position alters electronic distribution, reducing the ketone’s electrophilicity compared to the target compound. This isomer is less reactive in nucleophilic acyl substitutions due to decreased polarization of the carbonyl group .

b) 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular formula : C₁₀H₁₀BrClO.

- Structure: Bromine at the 2-position of the propanone chain and chlorine on the aromatic ring.

- Impact : The chlorine atom increases molecular polarity, enhancing solubility in polar solvents. Bromine at the 2-position sterically hinders reactions at the carbonyl carbon, slowing down nucleophilic additions .

c) 3-Chloro-1-(4-methylphenyl)propan-1-one

- Molecular formula : C₁₀H₁₁ClO.

- Structure : Chlorine replaces bromine at the 3-position.

- Impact : Chlorine’s smaller atomic size and lower electronegativity result in weaker inductive effects. This increases the compound’s volatility (lower boiling point) and reduces stability in SN2 reactions compared to the brominated analog .

Di-Halogenated Derivatives

a) 3-Bromo-1-(4-bromophenyl)propan-1-one

- Molecular formula : C₉H₈Br₂O.

- Structure: Bromine atoms at both the 3-position of the propanone chain and the 4-position of the phenyl ring.

- Impact : The dual bromination increases molecular weight (292.98 g/mol) and hydrophobicity, reducing aqueous solubility. This compound is more reactive in Ullmann couplings due to enhanced aryl halide activity .

b) 2-Bromo-3-chloro-1-(4-methylphenyl)propan-1-one

- Molecular formula : C₁₀H₁₀BrClO.

- Structure: Bromine and chlorine on adjacent carbons of the propanone chain.

- Impact : The steric bulk of adjacent halogens impedes crystallinity, leading to amorphous solid forms. This derivative is prone to elimination reactions under basic conditions, forming α,β-unsaturated ketones .

Functionalized Aromatic Derivatives

a) 1-(3-Bromo-4-hydroxyphenyl)propan-1-one

- Molecular formula : C₉H₉BrO₂.

- Structure : Hydroxyl group at the 4-position of the aromatic ring.

- Impact: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol). However, the acidic phenol proton (pKa ~10) limits stability under strongly alkaline conditions .

b) 4'-Bromo-3-(4-methylphenyl)propiophenone

- Molecular formula : C₁₆H₁₅BrO.

- Structure : Extended aromatic system with bromine on a second phenyl ring.

- Impact : The conjugated system increases UV absorption (λmax ~270 nm), making it useful in spectroscopic applications. However, the bulky structure reduces reactivity in cross-coupling reactions .

Complex Derivatives with Heterocycles

a) 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide

- Molecular formula : C₈H₁₅Br₂N₂O.

- Structure : Piperazine ring replaces the aromatic group.

- Impact : The hydrobromide salt form enhances water solubility (>50 mg/mL). The basic piperazine nitrogen facilitates protonation, making this derivative suitable for pharmaceutical formulations (e.g., as a prodrug) .

b) 3-Bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one

- Molecular formula : C₁₀H₁₆Br₂N₂O₂.

- Structure : Bifunctional brominated chains attached to a piperazine ring.

- Impact : The dual bromine atoms and amide linkages increase rigidity, favoring crystalline structures. This compound’s solubility is solvent-dependent, with high solubility in DMSO (>100 mg/mL) but low in hexanes (<1 mg/mL) .

Key Data Tables

Table 1: Physical Properties of Selected Compounds

Biological Activity

3-Bromo-1-(4-methylphenyl)propan-1-one, also known by its CAS number 33994-09-1, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.098 g/mol |

| LogP | 2.9627 |

| PSA | 17.070 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom in its structure plays a crucial role in its reactivity, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation: It can bind to receptors, potentially altering their activity and downstream signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Potential: There is emerging evidence that compounds with similar structures exhibit anticancer properties, warranting exploration into the potential of this compound as an anticancer agent.

- Neuroactive Effects: Given the structural similarities with known psychoactive substances, there is potential for this compound to influence neurotransmission pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Activity: A study conducted by researchers investigated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections.

- Anticancer Research: Another study explored the cytotoxic effects of brominated ketones on cancer cell lines. The findings demonstrated that this compound induced apoptosis in certain cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.